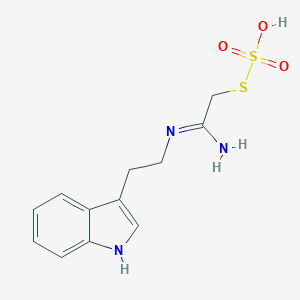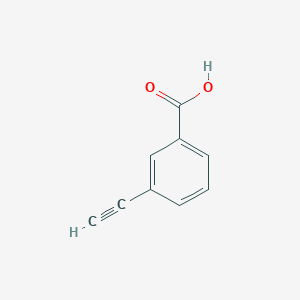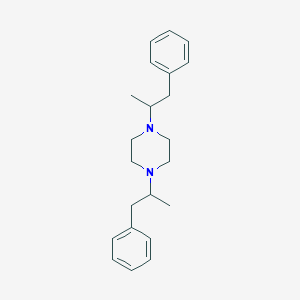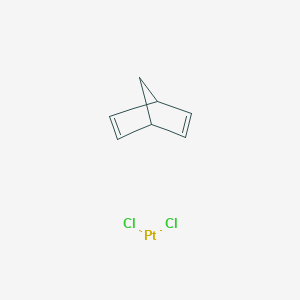
Dichloro(norbornadiene)platinum(II)
Overview
Description
Synthesis Analysis
Dichloro(norbornadiene)platinum(II) is synthesized through partial substitution reactions. For instance, Chloromethyl(η4-norbornadiene)platinum(II) was formed via a substitution reaction of dichloro(η4-norbornadiene)platinum(II), showcasing the compound's ability to undergo transformations leading to unsymmetrically substituted Pt(II) complexes (Kickelbick, Stoehr, & Schubert, 2002).
Molecular Structure Analysis
The molecular structure of related platinum(II) complexes shows that the platinum atom typically exhibits tetrahedral coordination. In the case of Chloromethyl(η4-norbornadiene)platinum(II), the coordination involves η2–π bonds to norbornadiene, a chlorine, and a methyl substituent, indicating a versatile coordination environment that can accommodate various ligands (Kickelbick, Stoehr, & Schubert, 2002).
Chemical Reactions and Properties
Dichloro(norbornadiene)platinum(II) and its derivatives participate in a range of chemical reactions, including matrix isolation and ESR studies that highlight the formation of platinum(I) diolefin radical anions upon γ-irradiation, underscoring the compound's reactivity and potential in generating electron capture centers (Buttafava et al., 1995).
Physical Properties Analysis
The physical properties of Dichloro(norbornadiene)platinum(II) derivatives, including their crystal structures, have been detailed through X-ray diffraction methods. These studies provide insights into the compound's geometric configuration, showcasing square-planar coordination around platinum with variations based on the substituents involved, which plays a crucial role in determining the compound's reactivity and physical characteristics (Benedetti, Corradini, & Pedone, 1969).
Chemical Properties Analysis
The chemical properties of Dichloro(norbornadiene)platinum(II) are characterized by its ability to form complexes with diverse ligands, displaying a range of reactivities. For example, studies on the synthesis and NMR characteristics of rhodium(I), iridium(I), and platinum(II) complexes containing trichlorostannate ligands provide insights into the complex's electronic structure and ligand influences, highlighting the versatility of Dichloro(norbornadiene)platinum(II) in forming structurally and electronically varied complexes (Kretschmer, Pregosin, & Rüegger, 1983).
Scientific Research Applications
Electron Capture Centres in Platinum(I) Diolefin Complexes : Dichloro(norbornadiene)platinum(II) can form platinum(I) diolefin radical anions upon low-temperature γ-irradiation, which are of interest in the study of electron capture centres. Molecular Orbital calculations in this area provide insights into the electronic structure of these paramagnetic species, highlighting their potential applications in fields like radiation physics and chemistry (Buttafava et al., 1995).
Platinum-Catalyzed Hydrogenation Mechanisms : Dichloro(norbornadiene)platinum(II) complexes are involved in hydrogenation reactions, especially in mechanisms involving isotopic exchange via platinum surface hydrogen. This understanding is crucial for catalysis and organic synthesis, as it helps in elucidating the stereochemistry of reduction (Miller et al., 1988).
Catalysis in Polymerization : Dichloro(norbornadiene)platinum(II) complexes serve as catalysts in step-polymerization, specifically in the copolymerization of certain olefins. This has implications for the synthesis of organosilicon polymers, offering an alternative to traditional platinum compounds (Friedmann et al., 1992).
Excited State Properties in Metal Complexes : Studies on the norbornadiene adducts of platinum(II) complexes reveal their light sensitivity and luminescence properties. This has potential applications in photochemistry and materials science, especially in understanding the excited state properties of metal complexes (Kunkely & Vogler, 2001).
Precursor for PtII Complexes : Dichloro(norbornadiene)platinum(II) can act as a precursor for the synthesis of various PtII complexes. The study of its derivatives, like Chloromethyl(η4-norbornadiene)platinum(II), contributes to the field of inorganic chemistry, particularly in understanding the coordination chemistry of platinum (Kickelbick et al., 2002).
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.2ClH.Pt/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLNRVTDUMGOQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(norbornadiene)platinum(II) | |
CAS RN |
12152-26-0 | |
| Record name | [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]dichloroplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



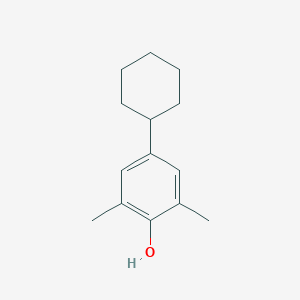
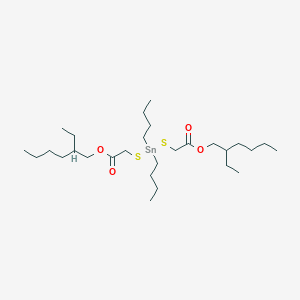
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
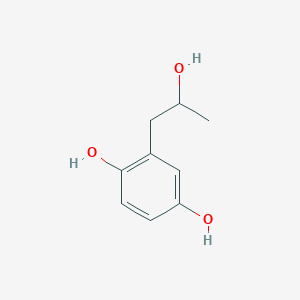
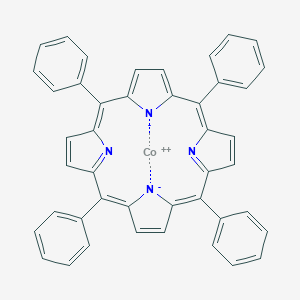
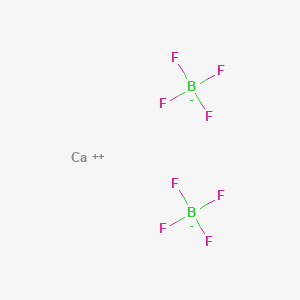
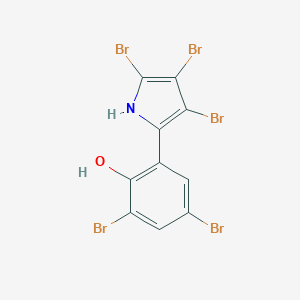
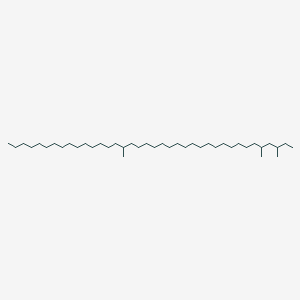
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
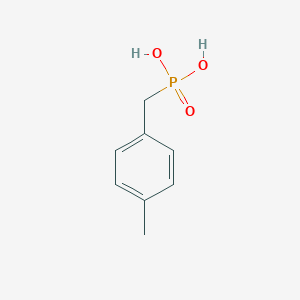
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)
